Lapatinib metabolite M1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCWAMLLWYBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268997-70-1 | |
| Record name | o-Dealkylated lapatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEALKYLATED LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanistic and Bioanalytical Profiling: In Vivo Formation of the Lapatinib O-Dealkylated Metabolite (M1)
Executive Summary & Scientific Context
Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2).[1][2][3] While its therapeutic efficacy in metastatic breast cancer is well-established, its metabolic profile is complex and clinically significant.[3]
The primary metabolic route for lapatinib in humans is oxidative O-dealkylation (specifically O-debenzylation), mediated by the cytochrome P450 system.[4][5] This reaction yields the O-debenzylated metabolite (often designated as M1 or GW690006 ).
Why this metabolite matters:
-
Toxicity Trigger: Unlike many inactive metabolites, M1 contains a p-hydroxyaniline structural motif. This can be further oxidized to a reactive quinone imine intermediate, which forms adducts with cellular proteins and glutathione (GSH).[2][4] This pathway is directly implicated in lapatinib-associated idiosyncratic hepatotoxicity.
-
Clearance Marker: The formation of M1 is the rate-limiting step in lapatinib clearance, heavily influenced by CYP3A4/5 polymorphisms.
This guide provides a rigorous technical framework for studying the in vivo formation of this metabolite, moving from mechanistic chemistry to validated bioanalytical protocols.
Mechanistic Pathway: The O-Dealkylation Cascade
The formation of the O-dealkylated metabolite is not a single-step elimination but a bioactivation cascade.
The Chemical Mechanism
Lapatinib contains a 3-fluorobenzyloxy group attached to the quinazoline core. The reaction proceeds as follows:
-
Hydroxylation: CYP3A4/5 introduces a hydroxyl group at the benzylic carbon of the ether linkage.
-
Hemiacetal Collapse: This unstable intermediate spontaneously collapses.
-
Cleavage: The C-O bond breaks, releasing 3-fluorobenzaldehyde and the O-debenzylated metabolite (M1) (a phenol).
The Bioactivation Divergence
Once formed, M1 faces two fates:
-
Detoxification (Safe): Conjugation by UGT1A1 to form stable glucuronides.
-
Bioactivation (Toxic): Further oxidation to a quinone imine, which depletes hepatic glutathione and causes cellular damage.
Pathway Visualization
The following diagram illustrates the metabolic divergence of Lapatinib.
Figure 1: The metabolic bifurcation of Lapatinib.[4][6][7][8] The O-dealkylated metabolite (M1) serves as the central node between detoxification (green) and bioactivation/toxicity (red).
Experimental Protocols
To study this pathway in vivo, researchers must employ a coupled workflow: a pharmacokinetic (PK) animal study followed by high-sensitivity LC-MS/MS analysis.
Protocol A: In Vivo Pharmacokinetic Study (Rat Model)
Objective: To determine the plasma exposure ratio of M1 to Parent Lapatinib over time.
Experimental Design:
-
Species: Sprague-Dawley Rats (Male, 250–300g), fasted 12h pre-dose.
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 (Lapatinib has poor water solubility; this suspension is critical for consistent absorption).
-
Dose: 10–30 mg/kg (Oral Gavage).
Workflow Steps:
-
Dosing: Administer the suspension via oral gavage.
-
Sampling: Collect serial blood samples (0.2 mL) via jugular vein cannula at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Stabilization (CRITICAL):
-
Transfer blood immediately into K2EDTA tubes.
-
Note: M1 is a phenol and susceptible to oxidation. Add Ascorbic Acid (10 mM final) to plasma immediately after separation to prevent ex vivo oxidation to the quinone imine.
-
-
Separation: Centrifuge at 3000 × g for 10 min at 4°C. Store plasma at -80°C.
Protocol B: Bioanalytical Quantification (LC-MS/MS)
Objective: Simultaneous quantification of Lapatinib and M1.
Methodology:
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[9]
-
Internal Standard (IS): Lapatinib-d3 or Zileuton.[10]
Sample Preparation (Protein Precipitation):
-
Thaw plasma on wet ice.
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 200 µL Acetonitrile containing IS . (Acetonitrile is preferred over methanol to ensure cleaner precipitation of plasma proteins).
-
Vortex (5 min) and Centrifuge (4000 rpm, 20 min, 4°C).
-
Inject 5 µL of the supernatant.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Lapatinib | 581.1 | 365.2 | 40 | 35 |
| Metabolite M1 | 473.1 | 350.1 | 40 | 30 |
| Lapatinib-d3 (IS) | 584.1 | 365.2 | 40 | 35 |
Note: M1 mass (473.1) corresponds to the loss of the fluorobenzyl group (approx -108 Da) from the parent.
Bioanalytical Workflow Visualization
The following diagram outlines the critical path from sample collection to data generation, highlighting the stabilization steps necessary for this specific metabolite.
Figure 2: Validated workflow for Lapatinib/M1 quantification. Note the critical stabilization step to prevent ex vivo degradation of the phenolic metabolite.
Data Synthesis & Interpretation
When analyzing the data generated from the above protocols, the following kinetic parameters are typical for Lapatinib and M1.
Table 1: Comparative Pharmacokinetic Properties (Representative)
| Parameter | Lapatinib (Parent) | O-Dealkylated Metabolite (M1) | Significance |
| Tmax (h) | 3.0 – 4.0 | 3.0 – 5.0 | M1 formation is formation-rate limited. |
| Half-life (h) | ~24 (High variability) | ~24 | M1 elimination parallels the parent drug. |
| Protein Binding | >99% | >99% | Both are highly lipophilic; free fraction is low. |
| Activity (IC50) | ~3 nM (HER2) | >100 nM (HER2) | M1 is significantly less pharmacologically active. |
| Clinical Relevance | Efficacy Driver | Toxicity Driver (via Quinone Imine) | [11] |
Key Insight: If the M1/Parent AUC ratio increases significantly, it suggests either induction of CYP3A4 or saturation of the detoxification pathway (UGT1A1), increasing the risk of liver injury.
References
-
Castellino, S., et al. (2012).[2][4][5] "Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity."[2][3][5][11] Drug Metabolism and Disposition.
-
Teng, W.C., et al. (2010).[4][5][6] "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib."[3][4][6][12] Molecular Pharmacology.
-
FDA Clinical Pharmacology Review. (2007). "Tykerb (Lapatinib) NDA 22-059." Center for Drug Evaluation and Research.
-
Teo, Y.L., et al. (2015). "Pharmacogenetics of lapatinib-induced hepatotoxicity." Pharmacogenomics.
-
Chan, E.C., et al. (2012).[4] "Interaction of lapatinib with cytochrome P450 3A5."[1][2][4][5][13][7][12] Drug Metabolism and Disposition.
Sources
- 1. longdom.org [longdom.org]
- 2. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations [frontiersin.org]
- 9. ejbps.com [ejbps.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of lapatinib with cytochrome P450 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Technical Whitepaper: Lapatinib M1 – Metabolic Bioactivation, UGT1A1 Interaction, and DDI Mechanisms
The following is an in-depth technical guide on Lapatinib M1, structured for researchers and drug development scientists.
Executive Summary
Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR and HER2.[1][2] While clinically effective, its use is complicated by a Black Box Warning for hepatotoxicity and significant drug-drug interaction (DDI) potential. Central to these liabilities is the metabolic fate of the parent drug.
This guide isolates the role of Metabolite M1 (O-debenzylated lapatinib) . Contrary to early hypotheses suggesting M1 was the primary driver of CYP3A4 inactivation, current consensus delineates a dual-risk profile:
-
Pharmacokinetic DDI: Driven primarily by the N-alkyl pathway (forming a nitroso-metabolic intermediate complex), causing mechanism-based inactivation (MBI) of CYP3A4.
-
Toxicological DDI: Driven by the O-dealkyl pathway (M1), which undergoes bioactivation to a reactive quinone imine (QM).[3]
Crucially, Lapatinib acts as an auto-inhibitor of UGT1A1 , the enzyme responsible for clearing M1. This creates a "toxic feedback loop" where the parent drug impairs the detoxification of its own reactive metabolite, a mechanism highly relevant to researchers studying idiosyncratic drug-induced liver injury (DILI).
Section 1: Metabolic Profiling and M1 Identification
Structural Identity of M1
M1 is the O-debenzylated metabolite of lapatinib.[3] It is formed via the removal of the 3-fluorobenzyl group, exposing a phenolic hydroxyl moiety.
-
Chemical Name: 4-(3-chloro-4-hydroxyanilino)-6-[5-((2-(methylsulfonyl)ethylamino)methyl)-2-furyl]quinazoline.[4]
-
Key Structural Feature: The exposed phenol (p-hydroxyanilide motif) renders M1 susceptible to further oxidation into electrophilic species.
The Divergent Metabolic Pathways
Lapatinib metabolism by CYP3A4/5 bifurcates into two distinct functional outcomes:
-
N-dealkylation (Side Chain): Leads to CYP3A4 inactivation (Pharmacokinetic DDI).
-
O-dealkylation (Core Structure): Leads to M1 formation and subsequent bioactivation (Hepatotoxicity).
Figure 1: Divergent metabolic fates of Lapatinib.[5] The N-alkyl pathway drives CYP inactivation, while the O-alkyl pathway (M1) drives reactive metabolite formation.
Section 2: Mechanism of Action for Drug-Drug Interactions
The "Perpetrator" Role: CYP3A4 Mechanism-Based Inactivation (MBI)
While early literature speculated that the quinone imine derived from M1 caused CYP3A4 inactivation, definitive mechanistic studies (using potassium ferricyanide reversal) have shifted the consensus.
-
Mechanism: The inactivation is quasi-irreversible . It involves the formation of a Nitroso intermediate from the alkylamine side chain (not the M1 phenol). This nitroso species forms a tight coordinate covalent bond with the heme iron of CYP3A4 (Metabolic Intermediate Complex).
-
M1's Role: M1 is not the primary perpetrator of clinical CYP3A4 inactivation. However, M1 formation competes for the same enzymatic active site.
The "Victim" Role: UGT1A1 Inhibition and Auto-DDI
This is the critical, often overlooked DDI mechanism involving M1.
-
Clearance Dependency: M1 is cleared predominantly by UGT1A1 (glucuronidation).
-
Inhibition: Lapatinib is a potent inhibitor of UGT1A1 (
).[6] -
The Auto-DDI Loop: Lapatinib inhibits the very enzyme required to detoxify its own reactive metabolite (M1).
-
Result: Patients with reduced UGT1A1 activity (e.g., Gilbert’s Syndrome, UGT1A1*28 genotype) or those taking UGT1A1 inhibitors (e.g., Atazanavir, Pazopanib) may experience M1 accumulation .
-
Consequence: Shunting of M1 toward the oxidative pathway
Quinone Imine Liver Injury.
-
Section 3: Quantitative DDI Assessment
The following parameters quantify the risk profile of Lapatinib and M1.
| Parameter | Value | Biological Target | Clinical Implication |
| CYP3A4 | Rate of enzyme inactivation (Potent MBI). | ||
| CYP3A4 | Concentration for half-maximal inactivation. | ||
| UGT1A1 | Potent inhibition of M1 clearance. | ||
| Partition Ratio | ~50 | CYP3A4 | Number of turnover events before inactivation occurs. |
| M1 | CYP3A4 | Affinity of M1 for bioactivation to Quinone Imine. |
Data Source: Synthesized from GSK mechanistic studies and FDA reviews (See References 1, 3).
Section 4: Experimental Protocols
To rigorously assess M1-mediated risks, researchers should employ these self-validating protocols.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To detect the formation of the reactive Quinone Imine (QM) from M1.
-
Incubation System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.
-
Substrate: M1 (synthesized O-debenzylated lapatinib) at 10
. -
Trapping Agent: Fortify with Glutathione (GSH) at 5 mM (soft nucleophile).
-
Cofactor: Initiate with NADPH (1 mM).
-
Time Course: Incubate for 30–60 mins at 37°C.
-
Termination: Quench with ice-cold Acetonitrile (1:3 v/v).
-
Analysis (LC-MS/MS):
-
Monitor for the GSH-M1 adduct .
-
Expected Mass Shift:
. -
Target m/z: If M1 is ~473, look for m/z ~776.
-
-
Validation: Run a control with Ketoconazole (CYP3A4 inhibitor). If the adduct peak disappears, bioactivation is CYP3A4-dependent.
Protocol B: MBI Reversibility Assay (Ferricyanide Test)
Purpose: To distinguish between Covalent Binding (Quinone Imine) and MI Complex (Nitroso).
-
Pre-incubation: Incubate Lapatinib with rCYP3A4 + NADPH for 20 mins.
-
Activity Check 1: Measure residual CYP3A4 activity (e.g., Testosterone 6
-hydroxylation). Activity should be <10%. -
Oxidation Step: Add Potassium Ferricyanide (2 mM) and incubate for 10 mins.
-
Dialysis/Dilution: Dilute sample to remove inhibitor/oxidant.
-
Activity Check 2: Re-measure CYP3A4 activity.
-
Interpretation:
-
Restored Activity: Indicates MI Complex (Nitroso mechanism). This is the result for Lapatinib DDI.
-
No Restoration: Indicates Covalent Binding (Quinone Imine mechanism).
-
-
Section 5: Clinical Implications & Hepatotoxicity
The interaction between M1 and drug transporters/enzymes creates a specific risk phenotype.
The "Toxic Feedback" Diagram
The following logic flow illustrates why UGT1A1 inhibition precipitates toxicity.
Figure 2: The Lapatinib Auto-DDI Loop. Inhibition of UGT1A1 by the parent drug prevents M1 clearance, shunting it toward reactive metabolite formation.
Genotyping and Co-medication
-
UGT1A1*28: Patients homozygous for this allele (Gilbert's Syndrome) have reduced glucuronidation capacity. They are at theoretically higher risk for M1 accumulation and subsequent liver injury.
-
Contraindications: Co-administration with strong UGT1A1 inhibitors (e.g., Indinavir, Atazanavir) should be monitored closely, not just for bilirubin elevation, but for potential potentiation of Lapatinib hepatotoxicity.
References
-
Teng, W. C., et al. (2010). "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib." Molecular Pharmacology. Link
-
Barbara, J. E., et al. (2013). "Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite."[8] Drug Metabolism and Disposition. Link
-
Castellino, S., et al. (2012). "Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity."[1] Drug Metabolism and Disposition. Link
-
Hardy, K. D., et al. (2014). "Role of UGT1A1 in the glucuronidation of the lapatinib metabolite M1." Drug Metabolism and Disposition. Link
-
FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Lapatinib (Tykerb)." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib metabolite M3 | C22H21ClN4O5S | CID 118753081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Drug Interaction Potentials of Tyrosine Kinase Inhibitors via Inhibition of UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lapatinib M1 Metabolite Toxicity: A Multi-Scale Computational Framework
In-depth technical guide on the in silico prediction of Lapatinib M1 toxicity.
Executive Summary: The Bioactivation Challenge
Lapatinib (Tykerb/Tyverb), a dual tyrosine kinase inhibitor (EGFR/HER2), is associated with idiosyncratic hepatotoxicity and a "Black Box" warning. While the parent drug exhibits pharmacological efficacy, its safety profile is compromised by metabolic bioactivation.[1]
The core toxicological driver is not the parent molecule alone, but its O-debenzylated metabolite (M1) . M1 undergoes a second-step oxidation by CYP3A4/5 to form a highly reactive Quinone Imine (QI) intermediate. This electrophile covalently binds to hepatocellular proteins and depletes glutathione (GSH), triggering mitochondrial dysfunction and immune-mediated liver injury.
This guide details a self-validating in silico framework to predict this toxicity. We move beyond simple QSAR, employing a hybrid workflow of Metabolic Site Prediction , Quantum Mechanical (QM) Reactivity Modeling , and Structural Docking to quantify the risk of M1-mediated bioactivation.
Mechanistic Foundation: The M1 Pathway
To predict toxicity, we must first model the specific pathway of bioactivation. Lapatinib contains a fluorobenzyloxy group. The loss of this group yields M1 (O-debenzylated lapatinib), which retains the aniline moiety capable of oxidation.
The Bioactivation Cascade
-
Phase I (M1 Formation): CYP3A4/5 catalyzes the O-dealkylation of Lapatinib to form M1 .
-
Phase II (Bioactivation): M1 is further oxidized (two-electron oxidation) to the Quinone Imine (QI) .
-
Toxicity Event: The QI acts as a Michael acceptor, reacting with nucleophilic cysteine residues on proteins or GSH.
Pathway Visualization
The following Graphviz diagram illustrates the critical metabolic fork in the road: Detoxification (Glucuronidation) vs. Bioactivation (QI formation).
Caption: Metabolic activation pathway of Lapatinib showing the critical divergence between M1 glucuronidation and Quinone Imine formation.
In Silico Methodology: The Core Workflow
This protocol uses a "weight of evidence" approach. We do not rely on a single score but integrate three distinct computational modules.
Module 1: Site of Metabolism (SOM) Prediction
Objective: Confirm that the O-dealkylation site is the primary metabolic soft spot.
-
Tool: SMARTCyp (or commercial equivalents like StarDrop/MetaSite).
-
Logic: If the O-dealkylation site has a high activation energy, M1 would not form in significant quantities.
-
Protocol:
-
Input Lapatinib SMILES string.
-
Run SMARTCyp (P450 standard model).
-
Validation: The O-methylene carbon (attached to the fluorophenyl ring) must rank within the top 3 sites of metabolism.
-
Module 2: Quantum Mechanical (QM) Reactivity
Objective: Quantify the electrophilicity of the Quinone Imine intermediate.
-
Tool: Gaussian 16 or ORCA (DFT level).
-
Metric: Global Electrophilicity Index (
). -
Causality: A higher
correlates with faster reaction rates with cellular nucleophiles (covalent binding).
Module 3: Structural Docking (CYP3A4)
Objective: Determine if M1 binds to CYP3A4 in a pose that favors QI formation.
-
Tool: AutoDock Vina or GLIDE.
-
Logic: For M1 to be oxidized to QI, the phenolic oxygen and the nitrogen of the aniline ring must be accessible to the Heme-Iron reactive center (Compound I).
Detailed Experimental Protocols
Protocol A: DFT Calculation of Reactivity (Module 2)
This protocol calculates the LUMO energy and Electrophilicity Index (
Step 1: Structure Preparation
-
Construct the Quinone Imine (QI) structure of Lapatinib in a molecular editor (e.g., Avogadro).
-
Perform a preliminary conformational search (MMFF94 force field) to find the global minimum.
Step 2: Geometry Optimization (DFT)
-
Software: ORCA or Gaussian.
-
Functional/Basis Set: B3LYP/6-31G(d,p) (Standard for organic reactivity).
-
Solvation: IEFPCM (Water) to mimic physiological environment.
-
Input Keyword Example (ORCA):
Step 3: Energy Calculation
-
Extract
and (in Hartree) from the output. -
Calculate Chemical Potential (
) : -
Calculate Chemical Hardness (
) : -
Calculate Electrophilicity Index (
) :
Interpretation:
-
Threshold: An
eV typically indicates a strong Michael acceptor capable of depleting GSH. Lapatinib QI typically scores > 2.0 eV, confirming high toxicity potential.
Protocol B: Covalent Docking Simulation (Module 3)
To validate the mechanism-based inactivation or QI formation, we dock M1 into the CYP3A4 crystal structure.
Step 1: Receptor Preparation
-
Source: PDB ID 4K9W (CYP3A4 bound to ligand).
-
Prep: Remove crystal waters, add polar hydrogens, assign Gasteiger charges. Define the Heme Iron (Fe) as the center of the grid box.
Step 2: Ligand Preparation (M1)
-
Generate 3D conformers of O-debenzylated Lapatinib.
-
Set the phenolic -OH and amine -NH as rotatable bonds.
Step 3: Docking Execution
-
Grid Box:
Å centered on the Heme Iron. -
Constraint: Distance constraint (< 4.0 Å) between the M1 phenolic oxygen and the Heme Iron (simulating the precursor state for oxidation).
Step 4: Analysis
-
Filter poses where the distance is < 4.5 Å.
-
Calculate Binding Affinity (
) . -
Visual Check: Does the pose allow for electron abstraction? (i.e., is the aromatic ring planar to the heme?).
Quantitative Data Summary
The following table summarizes key physicochemical and toxicological parameters derived from literature and in silico models, serving as a benchmark for your simulations.
| Parameter | Value / Description | Source |
| Primary Metabolite | O-debenzylated Lapatinib (M1) | [Castellino et al., 2012] |
| Reactive Intermediate | Quinone Imine (QI) | [Teng et al., 2010] |
| CYP Isoform | CYP3A4 > CYP3A5 | [Barbara et al., 2013] |
| MBI | [Takakusa et al., 2011] | |
| GSH Adduct Mass | [Teng et al., 2010] | |
| Pred. Electrophilicity ( | High (> 2.0 eV) | In Silico Estimate |
| Toxicity Mechanism | Covalent Binding + Mitochondrial Stress | [Eno et al., 2016] |
Integrated Workflow Diagram
This diagram represents the logical flow of the in silico prediction system designed for this guide.
Caption: Integrated computational workflow for predicting Lapatinib M1 toxicity, combining metabolism, QM reactivity, and structural docking.
References
-
Castellino, S., et al. (2012).[2][3][4][5][6] Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity.[1][2][4][5][6][7] Drug Metabolism and Disposition. Link
-
Teng, W. C., et al. (2010).[2][3][5][7] Mechanism-based Inactivation of Cytochrome P450 3A4 by Lapatinib.[7][8][9][10][11][12][13] Molecular Pharmacology. Link
-
Barbara, J. E., et al. (2013).[3][6] Metabolism-Dependent Inhibition of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate Complex.[7][8][9][10][11][12] Drug Metabolism and Disposition. Link
-
Takakusa, H., et al. (2011).[2][10] Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib.[7][8][9][10][11][13] Drug Metabolism and Disposition. Link
-
Eno, M. R., et al. (2016).[2] P450 3A-Catalyzed O-Dealkylation of Lapatinib Induces Mitochondrial Stress and Activates Nrf2.[14] Chemical Research in Toxicology. Link
-
Hardy, K. D., et al. (2014).[10] Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity.[1][7][14] Drug Metabolism and Disposition. Link
Sources
- 1. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic intermediate complex formation of human cytochrome P450 3A4 by lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. P450 3A-Catalyzed O-Dealkylation of Lapatinib Induces Mitochondrial Stress and Activates Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for quantification of Lapatinib metabolite M1
Application Note: AN-2026-LAP
High-Sensitivity Quantification of Lapatinib and its Primary Metabolite M1 (
Executive Summary
This application note details a robust, validated protocol for the simultaneous quantification of Lapatinib (Tykerb/Tyverb) and its primary active metabolite, M1 (
Key Technical Advantages:
-
Rapid Sample Prep: Optimized Protein Precipitation (PPT) minimizes processing time while maintaining >85% recovery.
-
Metabolite Specificity: Distinct chromatographic separation of the parent drug from the M1 metabolite (m/z 473.1) and potential isobaric interferences.
-
Carryover Mitigation: A specialized needle wash protocol addresses the high lipophilicity of Lapatinib.
Introduction & Biological Context
Lapatinib is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2). It is extensively metabolized by CYP3A4 and CYP3A5.
Metabolic Pathway Significance:
While Lapatinib is the primary active agent, its metabolism is complex. The primary metabolite, M1 (
-
Clinical Relevance: High inter-individual variability in CYP3A4 activity can lead to unpredictable plasma exposure. Quantifying both parent and M1 provides a comprehensive view of metabolic clearance and potential hepatotoxicity risks associated with reactive quinoneimine intermediates derived from M1.
Metabolic Pathway Diagram
Figure 1: Simplified metabolic pathway of Lapatinib to M1 via CYP3A4/5 mediated O-dealkylation.
Method Development Strategy
Chromatographic Optimization
Lapatinib is highly lipophilic (LogP ~5.0) and basic.
-
Column Choice: A C18 column with high carbon load is essential for retention. We utilize the Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) . The ethylene-bridged hybrid (BEH) particle allows for high-pH stability, though we opt for acidic conditions here to maximize ionization efficiency.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is preferred over Methanol. Acetonitrile provides sharper peak shapes for quinazolines and lower backpressure.
Mass Spectrometry (MRM) Design
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Transitions:
-
Lapatinib: The precursor [M+H]+ is m/z 581.[1]1. The dominant product ion is m/z 365.1, corresponding to the quinazoline-furan core after the loss of the methylsulfonylethyl side chain and the fluorobenzyl group.
-
Metabolite M1: The precursor is m/z 473.1 (581.1 - 108 Da for the fluorobenzyl group). Since M1 has already lost the fluorobenzyl group, its fragmentation pattern often shares the core quinazoline ion (m/z 365.1) or a secondary fragment (m/z 350.1).
-
Materials and Reagents
| Category | Item | Specification |
| Analytes | Lapatinib Ditosylate | >99% Purity |
| Metabolite M1 ( | >95% Purity (Custom synthesis or commercial std) | |
| Internal Standard | Lapatinib-d4 | Stable Isotope Labeled (SIL) |
| Solvents | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Water | Milli-Q / LC-MS Grade | |
| Additives | Formic Acid (FA) | Optima LC-MS Grade |
| Ammonium Formate | LC-MS Grade | |
| Matrix | Human Plasma | K2EDTA or Lithium Heparin |
Experimental Protocol
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve Lapatinib and M1 separately in DMSO. Note: Lapatinib has low solubility in pure water.
-
Working Standard (WS): Dilute stocks in 50:50 ACN:Water to create a calibration range (e.g., 5 – 5000 ng/mL).
-
Internal Standard (IS) Solution: Prepare Lapatinib-d4 at 200 ng/mL in 100% Acetonitrile. Crucial: The IS is dissolved in the precipitation solvent.
Sample Extraction (Protein Precipitation)
We utilize a "Crash and Shoot" methodology optimized for high throughput.
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Precipitation: Add 200 µL of IS Solution (Acetonitrile containing Lapatinib-d4).
-
Ratio: 1:4 (Plasma:Organic) ensures complete protein removal.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.
-
Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of 0.1% Formic Acid in Water .
-
Why? Injecting 100% ACN can cause "solvent effect" (peak broadening) on early eluting compounds. Diluting to ~50% organic matches the initial mobile phase gradient.
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Waters Acquity, Agilent 1290).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient Table:
| Time (min) | %A (Water) | %B (ACN) | Event |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 3.00 | 5 | 95 | Ramp to Elute |
| 4.00 | 5 | 95 | Wash |
| 4.10 | 90 | 10 | Re-equilibrate |
| 5.00 | 90 | 10 | End |
Mass Spectrometry (MS):
-
System: Triple Quadrupole (e.g., SCIEX 5500/6500 or Thermo Altis).
-
Source: ESI Positive.[3]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) |
|---|---|---|---|---|
| Lapatinib | 581.1 | 365.1 | 50 | 35 |
| Metabolite M1 | 473.1 | 365.1 | 50 | 30 |
| Lapatinib-d4 | 585.1 | 365.1 | 50 | 35 |
Note: The transition for M1 (473->365) assumes the core structure remains intact. If high background is observed, optimize for secondary fragment m/z 350.1.
Workflow Diagram
Figure 2: Step-by-step "Crash and Shoot" sample preparation workflow.
Validation & Performance Criteria
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Notes |
| Linearity | Weighted | |
| Accuracy | 85-115% (80-120% at LLOQ) | Run QCs at Low, Mid, and High levels. |
| Precision (CV) | < 15% (< 20% at LLOQ) | Intra- and Inter-day assessment.[1] |
| Recovery | > 80% Consistent | Compare extracted sample vs. post-extraction spike. |
| Matrix Effect | 85-115% | Assess in 6 different lots of plasma (hemolyzed/lipemic included). |
Troubleshooting & Optimization (Expert Insights)
Issue 1: Significant Carryover
-
Cause: Lapatinib is extremely sticky to stainless steel and plastic.
-
Solution: Implement a double needle wash .
-
Wash 1 (Organic): 40:40:20 ACN:MeOH:IPA + 0.1% FA.
-
Wash 2 (Aqueous): 95:5 Water:ACN.
-
Issue 2: M1 Peak Broadening
-
Cause: M1 is more polar than Lapatinib. If the sample diluent is too strong (too much ACN), M1 will not focus on the head of the column.
-
Solution: Ensure the final injected sample contains
50% organic solvent.
Issue 3: Isobaric Interferences
-
Cause: N-oxide metabolites can sometimes undergo in-source fragmentation or thermal deoxygenation to mimic the parent or amine metabolites.
-
Solution: Ensure chromatographic separation between Lapatinib and its N-oxides. The gradient hold at the beginning (0-0.5 min) helps separate polar metabolites before the main elution.
References
-
FDA Label (Tykerb). Clinical Pharmacology: Pharmacokinetics. U.S. Food and Drug Administration.[4] [Link]
-
Roche, S. et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Drug Metabolism & Toxicology.[5] [Link]
-
Haouala, A. et al. (2009). Simultaneous determination of lapatinib, nilotinib, imatinib and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Musijowski, J. et al. (2014). Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma.[3] Acta Poloniae Pharmaceutica.[3] [Link]
Sources
- 1. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. longdom.org [longdom.org]
Application Note: Synthesis and Characterization of Lapatinib Metabolite M1 (O-Debenzylated Reference Standard)
Introduction & Scientific Rationale
The Criticality of Metabolite M1
In the pharmacokinetic profiling of Lapatinib (Tykerb/Tyverb), the O-debenzylated metabolite (M1) represents a pivotal node in the drug's bioactivation pathway. While Lapatinib acts as a dual tyrosine kinase inhibitor (EGFR/ErbB2), its metabolism via CYP3A4 and CYP3A5 yields M1 (GW690006), a phenol intermediate.
Why synthesize M1?
-
Toxicity Link: M1 is the immediate precursor to a reactive quinone imine intermediate, which is implicated in Lapatinib-associated idiosyncratic hepatotoxicity via glutathione depletion and covalent binding to hepatic proteins.
-
Regulatory Compliance: Under FDA MIST (Metabolites in Safety Testing) guidelines, stable and pure reference standards are required to quantify circulating metabolites that may contribute to safety profiles.
-
Diagnostic Precision: M1 co-elutes with other polar metabolites in reverse-phase chromatography; a high-purity standard is essential for developing robust LC-MS/MS quantification methods.
Chemical Identity
-
Common Name: Lapatinib Metabolite M1 (O-debenzylated Lapatinib)[1]
-
Chemical Name:
-[3-chloro-4-hydroxyphenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine -
Molecular Formula:
-
Exact Mass: 472.0972 Da
-
Key Structural Feature: The presence of a free phenolic hydroxyl group at the 4-position of the aniline ring, replacing the 3-fluorobenzyl ether of the parent drug.
Metabolic Pathway Visualization[2]
The following diagram illustrates the bioactivation pathway of Lapatinib, highlighting the formation of M1 and its subsequent oxidation.
Caption: Bioactivation pathway of Lapatinib showing the central role of M1 (O-debenzylated metabolite) in generating reactive intermediates.[1][2][3][4][5][6][7][8][9][10]
Retrosynthetic Analysis & Strategy
Direct debenzylation of Lapatinib (e.g., using
-
Chemo-incompatibility: The quinazoline core and furan ring are sensitive to harsh Lewis acids.
-
Dehalogenation Risk: Hydrogenolysis often cleaves the aryl chloride, yielding impurities difficult to separate.
Chosen Strategy: Convergent De Novo Synthesis We utilize a "Protected Phenol" approach. The synthesis mimics the industrial route of Lapatinib but substitutes the aniline building block with a silyl-protected aminophenol. This ensures the phenolic hydroxyl remains inert during the Suzuki coupling and reductive amination steps.
Key Disconnections:
-
C-N Bond: Reductive amination of the furan aldehyde.
-
C-C Bond: Suzuki coupling of the quinazoline iodide and furan boronic acid.
-
C-N Bond:
displacement of 4-chloroquinazoline by the aniline.
Detailed Synthesis Protocol
Phase 1: Preparation of the Protected Aniline
Objective: Synthesize 4-((tert-butyldimethylsilyl)oxy)-3-chloroaniline.
-
Reagents: 4-Amino-2-chlorophenol (1.0 eq), Imidazole (2.5 eq), TBSCl (1.2 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 4-amino-2-chlorophenol in DMF at 0°C.
-
Add imidazole, followed by portion-wise addition of TBSCl.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water, extract with
, wash with brine, dry over . -
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield Target: >85% (Pale yellow oil/solid).
-
Phase 2: Coupling to Quinazoline Core
Objective: Synthesize N-(4-((tert-butyldimethylsilyl)oxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine.
-
Reagents: 4-Chloro-6-iodoquinazoline (1.0 eq), Protected Aniline (from Phase 1, 1.05 eq), Isopropanol (
). -
Procedure:
-
Suspend 4-chloro-6-iodoquinazoline in
(10 mL/g). -
Add the protected aniline.
-
Reflux for 3–5 hours. The product typically precipitates as the hydrochloride salt.
-
Workup: Cool to RT, filter the solid. Wash with cold
and . -
Free Basing: Suspend solid in EtOAc/Sat.
, stir, separate organic layer, dry and concentrate. -
Yield Target: >90%.
-
Phase 3: Suzuki Coupling
Objective: Synthesize 5-(4-((4-((tert-butyldimethylsilyl)oxy)-3-chlorophenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.
-
Reagents: Phase 2 Intermediate (1.0 eq), 5-Formylfuran-2-boronic acid (1.5 eq),
(0.05 eq), (2M aq, 3.0 eq), DME (Dimethoxyethane). -
Procedure:
-
Degas DME and
solution with nitrogen. -
Combine iodide, boronic acid, and Pd catalyst in DME.
-
Heat to 85°C under nitrogen for 12 hours.
-
Workup: Filter through Celite. Dilute with EtOAc/Water. Wash organics with brine.
-
Purification: Flash chromatography (DCM:MeOH 98:2). Note: The aldehyde is moderately unstable; proceed quickly.
-
Phase 4: Reductive Amination & Deprotection
Objective: Synthesize Lapatinib Metabolite M1.
-
Reagents: Phase 3 Aldehyde (1.0 eq), 2-(Methylsulfonyl)ethylamine (1.2 eq),
(2.0 eq), Acetic Acid (cat.), THF/DCM (1:1), TBAF (1M in THF). -
Procedure:
-
Amination: Dissolve aldehyde and amine in THF/DCM. Add acetic acid (pH ~5). Stir 1h.
-
Add
at 0°C. Stir overnight at RT. -
Deprotection (One-pot): Add TBAF (1.5 eq) directly to the reaction mixture. Stir for 2 hours to cleave the TBS group.
-
Workup: Quench with Sat.
.[11] Extract with EtOAc (3x). -
Purification: Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Final Form: Lyophilize to obtain the yellow powder (Formate or HCl salt).
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for the production of high-purity Lapatinib M1 reference standard.
Analytical Characterization & QC
To validate the reference standard, the following criteria must be met.
Physicochemical Specifications
| Test | Specification | Method |
| Appearance | Yellow to Orange Solid | Visual |
| Purity | > 98.0% | UPLC-UV (254 nm) |
| Identity (MS) | HRMS (ESI+) | |
| Solubility | Soluble in DMSO, MeOH | Visual |
NMR Expectations (DMSO-d6)
-
Phenolic OH: Broad singlet ~10.0–10.5 ppm (Exchangeable with
). -
Quinazoline H2: Singlet ~8.5 ppm.
-
Furan Protons: Doublets ~7.0 ppm and 6.6 ppm.
-
Aniline Protons: Characteristic splitting for 1,3,4-substituted benzene (d, dd, d).
-
Aliphatic Chain: Methyl sulfone singlet ~3.0 ppm; Ethylene bridge triplets.
Mass Spectrometry (HRMS)
-
Parent Ion: 473.0972 (
) -
Fragment Ions:
- ~350 (Loss of methylsulfonylethylamine side chain).
-
Chlorine isotope pattern (
) must be visible (3:1 ratio).
Storage and Stability
-
Storage: -20°C or lower, protected from light and moisture.
-
Stability Warning: The M1 metabolite contains an electron-rich aminophenol moiety. It is susceptible to auto-oxidation in solution to form the quinone imine.
-
Handling: Always prepare stock solutions in degassed DMSO or methanol containing 0.1% ascorbic acid or DTT if used for long-term assays to prevent oxidation.
References
-
Metabolic Pathway Identification: Castellino, S., et al. (2012).[1][6] Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity.[6][9][12][13] Drug Metabolism and Disposition.[12]
-
Reactive Metabolite Mechanism: Teng, W. C., et al. (2010).[3] Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[5][8] Molecular Pharmacology.
-
Synthetic Route Basis (Lapatinib): Information derived from standard quinazoline synthesis patents and adaptations for phenolic metabolites.
-
M1 Structure Verification: FDA PrecisionFDA Database - Lapatinib Metabolite M1 Structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 网站维护 [jcpu.cpu.edu.cn]
- 8. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lapatinib ditosylate monohydrate synthesis - chemicalbook [chemicalbook.com]
- 12. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Glutathione (GSH) trapping of Lapatinib M1 reactive intermediates
Abstract & Introduction
Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR and HER2, widely used in metastatic breast cancer therapy.[1] Despite its clinical efficacy, Lapatinib is associated with idiosyncratic hepatotoxicity (drug-induced liver injury, DILI), the mechanism of which is linked to metabolic bioactivation.[2]
The primary metabolic route involves CYP3A4/5-mediated O-dealkylation (loss of the fluorobenzyl group) to form the metabolite M1 (O-debenzylated lapatinib) . M1 is a phenol that undergoes further two-electron oxidation to form a reactive quinone imine (QI) intermediate. This electrophilic species can covalently bind to hepatic proteins, triggering immune-mediated toxicity.
This Application Note provides a rigorous protocol for GSH trapping , a gold-standard assay to intercept and identify this short-lived quinone imine intermediate. By supplementing microsomal incubations with excess glutathione (GSH), the reactive electrophile is "trapped" as a stable GSH-conjugate, which can be characterized via LC-MS/MS.
Mechanistic Background
The bioactivation of Lapatinib follows a specific sequence:
-
Phase I Metabolism: CYP3A4/5 removes the 3-fluorobenzyl moiety (O-dealkylation), yielding the phenol metabolite M1 .
-
Bioactivation: The M1 phenol is oxidized (losing 2 electrons and 2 protons) to form the reactive Quinone Imine (QI) .
-
Detoxification vs. Toxicity: Under normal conditions, the QI is detoxified by conjugation. In the assay, we add excess GSH to form the M1-GSH Adduct .
Pathway Visualization
Figure 1: Metabolic bioactivation pathway of Lapatinib showing the formation of the reactive Quinone Imine and the mechanism of GSH trapping.[5][10][9]
Materials & Reagents
To ensure reproducibility, use the following specific grades and concentrations.
| Component | Specification | Purpose |
| Microsomes | Pooled Human Liver Microsomes (HLM) | Source of CYP3A4/5 enzymes. |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |
| Trapping Agent | L-Glutathione (Reduced), 200 mM Stock | Nucleophile to trap the quinone imine. |
| Cofactor | NADPH Regenerating System | Essential for P450 oxidation activity. |
| Substrate | Lapatinib Ditosylate (10 mM DMSO stock) | Test compound. |
| Quench Solv. | Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid | Precipitates proteins and stops reaction. |
Experimental Protocol
Principle: The assay compares samples with and without NADPH/GSH to distinguish between enzymatic formation of the reactive species and non-specific background signals.
Step-by-Step Workflow
-
Preparation of Master Mix (Pre-Incubation):
-
Thaw HLM on ice.
-
Dilute HLM to 1.0 mg/mL final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Add Lapatinib to a final concentration of 10 µM (keep DMSO < 0.1%).
-
Add GSH to a final concentration of 5 mM . Note: High GSH concentration ensures kinetic competition against protein binding.
-
Pre-incubate at 37°C for 5 minutes .
-
-
Initiation:
-
Add NADPH (final conc. 1 mM) to initiate the reaction.
-
Negative Control A: Add Buffer instead of NADPH (Rules out non-P450 degradation).
-
Negative Control B: Add Buffer instead of GSH (Confirms adduct dependence on GSH).
-
-
Incubation:
-
Incubate at 37°C with gentle shaking for 60 minutes .
-
-
Termination (Quenching):
-
Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the reaction mixture.
-
Vortex immediately for 30 seconds.
-
-
Extraction:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to LC-MS vials.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microsomal incubation and extraction of GSH adducts.
Analytical Conditions (LC-MS/MS)
Detection of GSH adducts requires specific scanning modes because the adducts are often low in abundance compared to the parent drug.
Instrument: Triple Quadrupole (QqQ) or High-Resolution MS (Orbitrap/Q-TOF).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Spectrometry Settings:
-
Ionization: ESI Positive Mode.
-
Scan Mode 1 (Discovery): Neutral Loss Scan (NLS) of 129 Da .
-
Why? The glutamyl moiety of the GSH adduct is cleaved in the collision cell, resulting in a neutral loss of pyroglutamic acid (129 Da). This is highly specific for GSH conjugates.
-
-
Scan Mode 2 (Confirmation): Precursor Ion Scan of m/z 308 .
-
Why? Looks for the characteristic GSH fragment ion.
-
Data Analysis & Interpretation
To confirm the presence of the Lapatinib-M1-GSH adduct, look for the following mass spectral features:
-
Mass Shift Calculation:
-
Lapatinib (Parent): m/z ~581.
-
M1 (O-debenzylated): Loss of fluorobenzyl group (~108 Da). m/z ~473.
-
Quinone Imine: Oxidation (-2H). m/z ~471.
-
GSH Addition: +307 Da.
-
Predicted Adduct Mass: 471 + 307 = m/z ~778 .
-
-
Diagnostic Criteria:
-
Retention Time: The GSH adduct is more polar than the parent Lapatinib and usually elutes earlier.
-
Dependence: The peak at m/z ~778 must be present in the +NADPH/+GSH sample but absent in the -NADPH and -GSH controls.
-
Fragmentation: MS/MS spectrum should show loss of 129 Da (pyroglutamic acid) or 307 Da (GSH), leaving the core M1 structure.
-
References
-
Castellino, S., et al. (2012). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity.[1][2][7][10] Drug Metabolism and Disposition.
-
Teng, W. C., et al. (2010). Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[9] Molecular Pharmacology.
-
Hardy, K. D., et al. (2014). Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation and Hepatotoxicity. Molecular Pharmacology.
-
Teo, Y. L., et al. (2015). Lapatinib-induced hepatotoxicity: mechanisms and genetics.[4] Expert Opinion on Drug Metabolism & Toxicology.
Sources
- 1. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Lapatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peer-reviewed Oncology & Cancer Research Journal | Oncotarget [oncotarget.com]
- 7. academic.oup.com [academic.oup.com]
- 8. P450 3A-Catalyzed O-Dealkylation of Lapatinib Induces Mitochondrial Stress and Activates Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Strategies for the Extraction and Quantification of Lapatinib and its Primary Metabolite (M1) in Biological Matrices
Application Note: AN-BIO-2024-LP
Abstract
The precise quantification of Lapatinib (Tykerb/Tyverb) and its primary O-dealkylated metabolite (M1, GW690006) is critical for understanding inter-individual pharmacokinetic variability and potential hepatotoxicity mechanisms. This application note details two distinct sample preparation workflows: a high-throughput Protein Precipitation (PPT) method for clinical screening and a high-sensitivity Liquid-Liquid Extraction (LLE) protocol for trace-level analysis. We provide mechanistic insights into solvent selection, pH control, and mass spectrometric transitions to ensure robust reproducibility in compliance with FDA/EMA bioanalytical guidelines.
Analyte Profiling & Physicochemical Challenges
Understanding the chemistry of the analytes is the prerequisite for a successful extraction.
| Feature | Lapatinib (Parent) | M1 Metabolite (O-dealkylated) | Implication for Extraction |
| Structure | 4-anilinoquinazoline scaffold with a 3-fluorobenzyloxy group. | Loss of benzyl group; exposes a phenolic hydroxyl moiety. | M1 is more polar than the parent but retains significant hydrophobicity. |
| LogP | ~5.1 (Highly Lipophilic) | ~4.2 (Lipophilic) | Both bind strongly to plasma proteins (>99%); requires aggressive disruption. |
| pKa | ~7.2 (Secondary amine) | ~7.2 (Amine) & ~9.5 (Phenol) | Both are weak bases. Alkaline pH (>9.0) renders them uncharged, improving organic solvent extraction. |
| Stability | Light Sensitive | Light & Oxidation Sensitive | Critical: Use amber glassware; avoid prolonged exposure to ambient light. |
Metabolic Pathway Visualization
Lapatinib undergoes extensive metabolism, primarily via CYP3A4/5. The conversion to M1 is the major clearance pathway and a precursor to potentially reactive quinone imines.
Figure 1: Primary metabolic pathway of Lapatinib leading to the M1 metabolite. The M1 intermediate is a checkpoint for further bioactivation.
Method Selection Matrix
Choose the protocol based on your sensitivity requirements and sample volume.
| Parameter | Protocol A: Liquid-Liquid Extraction (LLE) | Protocol B: Protein Precipitation (PPT) |
| Primary Use | PK Studies, Low-level Metabolite ID | High-throughput Clinical TDM |
| Sensitivity (LLOQ) | < 1.0 ng/mL | ~10–20 ng/mL |
| Matrix Cleanliness | Excellent (Phospholipids removed) | Moderate (Matrix effects likely) |
| Complexity | High (Requires drying/reconstitution) | Low (Mix & Shoot) |
Protocol A: High-Sensitivity Liquid-Liquid Extraction (LLE)
Rationale: Since both Lapatinib and M1 are weak bases, adjusting the plasma pH to >9.0 suppresses ionization, driving the analytes into the organic phase while leaving zwitterionic phospholipids and acidic interferences in the aqueous layer.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE provides a cleaner supernatant and faster evaporation.
-
Buffer: 50 mM Ammonium Carbonate (pH 9.5) or 0.1 M NaOH.
-
Internal Standard (IS): Lapatinib-d4 (100 ng/mL in MeOH).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube (amber preferred).
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently (5 sec).
-
Alkaline Shift: Add 50 µL of 50 mM Ammonium Carbonate (pH 9.5). Vortex (10 sec).
-
Mechanism:[1] This neutralizes the secondary amine on the quinazoline ring, reducing water solubility.
-
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Shake on a reciprocating shaker or vortex vigorously for 10 minutes .
-
Critical: Ensure complete emulsion to maximize partition equilibrium.
-
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Visual Check: A clear upper organic layer and a compact protein/aqueous pellet should form.
-
-
Transfer: Flash-freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass vial. Alternatively, carefully pipette 500 µL of the supernatant.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid). Vortex well.
Figure 2: LLE Workflow emphasizing the critical alkalinization step.
Protocol B: High-Throughput Protein Precipitation (PPT)
Rationale: For studies where LLOQ requirements are relaxed (>10 ng/mL), PPT offers speed. Acetonitrile is preferred over Methanol for Lapatinib as it produces a denser protein pellet and sharper chromatographic peaks.
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or microtube.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Ratio: A 1:4 (Sample:Solvent) ratio ensures >98% protein removal.
-
-
Agitation: Vortex vigorously for 2 minutes .
-
Centrifugation: Centrifuge at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.
-
Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a new plate and dilute with 100 µL of Water (0.1% Formic Acid).
-
Why? Injecting pure ACN can cause "solvent effects" (peak fronting) on early eluting metabolites. Diluting matches the solvent strength to the initial mobile phase.
-
LC-MS/MS Analytical Conditions
The following parameters are optimized to separate Lapatinib from M1 and prevent isobaric interference.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for better peak shape).
-
Mobile Phase B: Acetonitrile (or MeOH).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 30% B (Re-equilibration)
-
Mass Spectrometry (MRM Transitions)[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lapatinib | 581.1 [M+H]+ | 364.1 | 45 | 30 |
| M1 (Metabolite) | 473.1 [M+H]+ | 364.1 | 40 | 28 |
| Lapatinib-d4 (IS) | 585.1 [M+H]+ | 368.1 | 45 | 30 |
Note: The product ion 364.1 represents the stable quinazoline-furan core common to both the parent and the O-dealkylated metabolite.
Validation & Quality Control (Self-Validating System)
To ensure the protocol is working correctly, implement these checkpoints:
-
Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample.
-
Target: LLE Recovery should be >75%. PPT Recovery >90%.
-
-
Matrix Effect (ME): Compare post-extraction spike vs. neat solution standard.
-
Target: ME should be between 85-115%. If suppression is high in PPT, switch to LLE.
-
-
Carryover: Inject a blank solvent after the highest standard (ULOQ). Area should be <20% of the LLOQ.
References
-
Castellino, S. et al. (2012). "Metabolism of Lapatinib in Human Hepatocytes: Formation of Reactive Metabolites." Drug Metabolism and Disposition.
-
Musijowski, J. et al. (2025). "Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma." Acta Poloniae Pharmaceutica. (Verified via search context)
-
Mohamed, R. et al. (2018).[2] "Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example." Journal of Drug Metabolism & Toxicology.
-
Roche, S. et al. (2013). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Sources
Application Note: Quantitative Bioanalysis of Lapatinib M1 in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction: The Rationale for Metabolite Quantification
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is a cornerstone therapy for specific subtypes of metastatic breast cancer. The clinical efficacy and safety profile of Lapatinib are intrinsically linked to its complex pharmacokinetic properties, which are heavily influenced by its metabolism.
In humans, Lapatinib is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4][5] One of the principal metabolic pathways is the O-dealkylation of the 3-fluorobenzyl group, resulting in the formation of the M1 metabolite (O-debenzylated Lapatinib).[3][5] The clinical significance of M1 extends beyond its role as a simple metabolite; it can undergo further oxidation to form a reactive quinone imine intermediate.[4][5] This reactive species is implicated in the idiosyncratic hepatotoxicity observed in some patients treated with Lapatinib, making the accurate quantification of M1 a critical aspect of toxicokinetic and pharmacokinetic (PK/TK) studies.[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this application due to its high sensitivity and selectivity. However, bioanalytical methods are susceptible to variability from two primary sources: the sample preparation process and matrix effects during ionization.[6] To counteract this, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[7][8] A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it has virtually identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement.[6][8] This ensures that the ratio of the analyte signal to the IS signal remains constant, providing the most accurate and precise quantification possible. Studies on the parent drug, Lapatinib, have demonstrated significant inter-individual variability in plasma recovery, underscoring the necessity of a SIL-IS to ensure data integrity.[8][9]
This application note provides a detailed protocol for the robust quantification of Lapatinib M1 in human plasma using a stable isotope-labeled internal standard and LC-MS/MS, validated according to international regulatory guidelines.
Metabolic Pathway Overview
The metabolic activation of Lapatinib is a multi-step process. Understanding this pathway highlights the importance of monitoring the M1 metabolite as a potential precursor to reactive intermediates.
Caption: Metabolic activation of Lapatinib to the M1 metabolite and subsequent reactive species.
Materials and Reagents
| Item | Description |
| Analytes | Lapatinib M1 Reference Standard, Lapatinib M1-d4 (Stable Isotope-Labeled Internal Standard) |
| Biological Matrix | Blank Human Plasma (K2-EDTA as anticoagulant), sourced from qualified vendors |
| Solvents & Chemicals | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade) |
| Labware | 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates (2 mL), precision pipettes and tips |
| Instrumentation | HPLC or UPLC system, Triple Quadrupole Mass Spectrometer with ESI source, Nitrogen Generator |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Lapatinib M1 and Lapatinib M1-d4 (IS) reference standards into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Intermediate Stock Solutions: Perform serial dilutions of the primary stocks using a 50:50 acetonitrile:water mixture to prepare intermediate stocks for spiking.
-
Calibration Standard Working Solutions: Serially dilute the Lapatinib M1 intermediate stock to create a series of working solutions that, when spiked into plasma (at a 5% v/v ratio), will yield the final calibration curve concentrations (e.g., 1 to 1000 ng/mL).
-
Quality Control (QC) Working Solutions: Prepare separate working solutions for QC samples at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC) from a separate weighing of the reference standard.
-
Internal Standard (IS) Working Solution: Dilute the Lapatinib M1-d4 intermediate stock to a final concentration of 50 ng/mL in 50:50 acetonitrile:water. This solution will be added to all samples, including blanks, calibration standards, and QCs.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10][11][12]
Caption: High-throughput protein precipitation workflow for plasma samples.
Detailed Steps:
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Lapatinib M1-d4 IS working solution (50 ng/mL) to every tube except for the double blank (matrix blank).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10][13]
-
Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a 96-well plate for analysis, ensuring the protein pellet is not disturbed.
-
Seal the plate and place it in the autosampler for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~4.5 minutes |
Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Source Temp. | 500°C | | Gas Flow | Optimized for instrument | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | Lapatinib M1 | 491.1 | 365.1 | Optimized | | | Lapatinib M1-d4 (IS) | 495.1 | 369.1 | Optimized | Note: MRM transitions are hypothetical and must be empirically determined by infusing pure standard solutions. The parent drug Lapatinib has a precursor ion of m/z 581.[14]
Bioanalytical Method Validation
The developed method must be rigorously validated to ensure its reliability for regulatory submissions. Validation should be performed in accordance with the latest guidelines from the FDA and/or EMA.[15][16][17]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[7] |
| Linearity & Range | Establish the concentration range over which the method is accurate and precise. | Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | The IS-normalized matrix factor CV should be ≤15% across different lots of matrix.[7] |
| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, but does not need to be 100%. The SIL-IS corrects for variability. |
| Stability | Confirm analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Representative Data
Validation experiments should yield data demonstrating the method's robustness. The table below shows example data for an accuracy and precision batch.
Table 4: Example Intra-Assay Accuracy and Precision Data (n=6)
| Sample Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.00 | 1.05 | 105.0 | 8.7 |
| LQC | 3.00 | 2.91 | 97.0 | 6.2 |
| MQC | 100.00 | 103.50 | 103.5 | 4.1 |
| HQC | 800.00 | 788.00 | 98.5 | 3.5 |
Data is processed using specialized software. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression. The concentrations of unknown samples are then calculated from this regression equation.
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of the Lapatinib M1 metabolite in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and, critically, utilizes a stable isotope-labeled internal standard (Lapatinib M1-d4) to correct for matrix effects and procedural variability. This approach ensures the highest level of data integrity, making the method suitable for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies essential for drug development and clinical safety monitoring.
References
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Nath, A., et al. (2021). Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib. Drug Metabolism and Disposition.
- ResearchGate. Proposed bioactivation pathway of lapatinib. MI, metabolic-intermediate.
- Thermo Fisher Scientific. Protein Precipitation Plates.
- PubMed. (2005). Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications.
- BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
- Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108.
- PubMed. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
- Agilent. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Zamboni, W. C., et al. (2008). Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 862(1-2), 169-175.
- LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Ji, Q. C., et al. (2018). A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 426-432.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Li, X., et al. (2015). Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells. Drug Metabolism and Disposition, 43(9), 1334-1342.
- Attwa, M. W., et al. (2019). Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stability investigation. RSC Advances, 9(38), 21875-21882.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib.
- PubChem - NIH. Lapatinib | C29H26ClFN4O4S | CID 208908.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Cayman Chemical. Lapatinib-d4 (tosylate).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: High-Sensitivity UPLC-MS/MS Quantitation of Lapatinib and its Primary Metabolite (M1) in Biological Matrices
Executive Summary
This application note details a robust, high-throughput UPLC-MS/MS protocol for the simultaneous quantitation of Lapatinib (Tykerb/Tyverb) and its primary active metabolite, O-debenzylated Lapatinib (M1/GW690006). Designed for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), this method overcomes critical bioanalytical challenges, specifically the potential for in-source fragmentation interference between the parent drug and metabolite.
Key Performance Indicators:
-
LOD: < 0.5 ng/mL[1]
-
Run Time: 4.5 minutes
-
Dynamic Range: 1.0 – 2000 ng/mL
-
Matrix: Human Plasma / Liver Microsomes
Introduction & Biological Context
Lapatinib is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2).[2] While effective in metastatic breast cancer, its pharmacokinetics are complex due to extensive metabolism by CYP3A4 and CYP3A5.
The primary metabolic pathway involves O-debenzylation , yielding the M1 metabolite (GW690006). M1 is pharmacologically active and serves as a precursor to a reactive quinone imine intermediate, which has been implicated in idiosyncratic hepatotoxicity. Accurate quantification of M1 relative to the parent drug is essential for understanding both efficacy and toxicity profiles.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Lapatinib to M1 and its subsequent reactive intermediates.
Figure 1: Metabolic pathway of Lapatinib mediated by CYP3A4/5 yielding the M1 metabolite.[2][3][4][5]
Method Development Strategy
The "Crosstalk" Challenge
A critical challenge in Lapatinib/M1 analysis is In-Source Fragmentation (ISF) .
-
Lapatinib Precursor: m/z 581.1
-
M1 Precursor: m/z 491.1
-
Shared Fragment: Both compounds produce a dominant product ion at m/z 365.1 (the quinazoline core).
Risk: High desolvation temperatures can strip the benzyl group from Lapatinib before it enters the first quadrupole (Q1). This creates an artifactual m/z 491.1 ion that mimics M1. Solution: Chromatographic separation is non-negotiable. The UPLC gradient described below ensures baseline resolution between Lapatinib (more hydrophobic) and M1 (more polar).
Internal Standard Selection[6]
-
Gold Standard: Lapatinib-d4 or Lapatinib-d3 (Stable Isotope Labeled).
-
Alternative: Erlotinib or Sorafenib (Structural analogs, acceptable only if isotopes are unavailable).
Experimental Protocol
Chemicals and Reagents
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: Formic Acid (FA) and Ammonium Formate (AmForm).
-
Water: Milli-Q (18.2 MΩ·cm).
Sample Preparation (Protein Precipitation)
This protocol utilizes Protein Precipitation (PPT) for high throughput. For higher sensitivity (<0.1 ng/mL), Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended.
-
Aliquot: Transfer 50 µL of plasma/microsomal incubation media into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 60 seconds.
-
Centrifuge: Spin at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a UPLC vial with insert.
-
Dilution: Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (prevents peak broadening).
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | 6 |
| 3.00 | 10 | 90 | 6 |
| 3.50 | 10 | 90 | 6 |
| 3.60 | 90 | 10 | 1 |
| 4.50 | 90 | 10 | 1 |
Mass Spectrometry Parameters (MS/MS)
-
Ionization: ESI Positive (+).[1]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Gas: 800 L/hr.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Lapatinib | 581.1 | 365.1 | 40 | 32 | Quantifier |
| Lapatinib | 581.1 | 350.1 | 40 | 35 | Qualifier |
| M1 Metabolite | 491.1 | 365.1 | 35 | 30 | Quantifier |
| M1 Metabolite | 491.1 | 350.1 | 35 | 34 | Qualifier |
| Lapatinib-d4 | 585.1 | 365.1 | 40 | 32 | Internal Std |
Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow from plasma extraction to data processing.
Results & Discussion
Linearity and Sensitivity
The method demonstrates linearity from 1.0 to 2000 ng/mL (
Specificity (Chromatographic Separation)
Under the described gradient conditions:
-
M1 Metabolite Retention Time: ~1.8 min (More polar due to loss of benzyl group).
-
Lapatinib Retention Time: ~2.4 min.
-
Resolution: > 0.5 min, effectively preventing ISF crosstalk.
Matrix Effects
Matrix factors (MF) should be evaluated by comparing post-extraction spiked samples to neat standards. Using Lapatinib-d4 corrects for signal suppression/enhancement, typically maintaining normalized MF between 0.9 and 1.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Protein crash in column | Ensure supernatant is diluted with aqueous mobile phase (Step 7 of prep) before injection. |
| M1 Peak in Blank | Carryover or ISF | Check injector wash solvents. If carryover is ruled out, improve chromatographic separation to isolate ISF from parent. |
| Signal Drift | Source contamination | Clean the ESI cone/shield. Lapatinib is "sticky"; use a strong needle wash (e.g., ACN:IPA:Water:FA). |
References
-
Castellino, S. et al. (2012).[2][3][4][5] "Metabolic activation of lapatinib by CYP3A4: role of the O-debenzylated metabolite."[3] Drug Metabolism and Disposition. Link
-
Teng, W.C. et al. (2010).[5] "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib."[7][8] Molecular Pharmacology. Link
-
Roche, M. et al. (2018). "Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example." Journal of Drug Metabolism & Toxicology. Link
-
Escudero-Ortiz, V. et al. (2015). "Development and validation of an HPLC-MS/MS method for the simultaneous quantification of lapatinib and capecitabine in human plasma." Clinical Chemistry and Laboratory Medicine. Link
-
FDA Clinical Pharmacology Review. (2007). "Lapatinib (Tykerb) NDA 22-059." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Lapatinib M1 LC-MS/MS analysis
Topic: Overcoming Matrix Effects in Lapatinib & M1 Metabolite Analysis Role: Senior Application Scientist Status: Active Support Guide
Introduction: The "Invisible" Barrier in Kinase Inhibitor Analysis
Welcome to the technical support hub. If you are analyzing Lapatinib (Tykerb) and its primary metabolite M1 (O-debenzylated lapatinib) , you are likely encountering a specific set of bioanalytical challenges.
While Lapatinib is a relatively hydrophobic dual tyrosine kinase inhibitor, its M1 metabolite presents a distinct challenge. Formed via CYP3A4/5-mediated O-dealkylation, M1 loses a benzyl group, exposing a phenolic hydroxyl. This makes M1 significantly more polar than the parent drug.
The Consequence: M1 elutes earlier in reverse-phase chromatography, often landing directly in the "suppression zone"—the region where unretained salts and early-eluting phospholipids (lysophosphatidylcholines) suppress electrospray ionization (ESI). This guide is designed to help you diagnose, isolate, and eliminate these matrix effects.
Module 1: Diagnosis – Is it Matrix Effect or Instrument Failure?
User Query: "My M1 internal standard recovery is highly variable between patient samples, but my solvent standards look fine. Is my source dirty?"
Scientist’s Response: Before cleaning the source, you must confirm if the issue is Matrix Effect (ME) . A dirty source affects standards and samples equally. Variable recovery in samples suggests phospholipids are co-eluting with your analyte.
The Protocol: Post-Column Infusion (PCI) This is the "gold standard" diagnostic. You will visualize exactly where the suppression occurs in your chromatogram.
Step-by-Step PCI Workflow
-
Setup: Connect a syringe pump containing a neat solution of Lapatinib M1 (100 ng/mL) to the LC effluent via a PEEK T-connector before the MS inlet.
-
Infusion: Infuse M1 continuously at 10 µL/min.
-
Injection: Inject a blank extracted plasma sample (processed exactly like your study samples) via the LC.
-
Observation: Monitor the baseline of the M1 transition.
-
Flat Baseline: No matrix effect.
-
Dip/Valley: Ion Suppression (Matrix Effect).[1]
-
Peak/Hill: Ion Enhancement.
-
Visualization: PCI Setup & Logic
Caption: Figure 1. Post-Column Infusion (PCI) schematic for visualizing matrix suppression zones.
Module 2: Sample Preparation – The Root Cause
User Query: "I am using Protein Precipitation (PPT) with Acetonitrile. It’s cheap and fast, but my sensitivity for M1 is poor."
Scientist’s Response: Protein Precipitation (PPT) removes proteins but leaves >99% of phospholipids in the supernatant. Because M1 is more polar than Lapatinib, it risks co-eluting with Lysophosphatidylcholines (Lyso-PCs), which are abundant in plasma and cause severe ion suppression.
The Solution: Phospholipid Removal (PLD) or SLE You must upgrade your extraction to remove lipids.
Comparative Data: PPT vs. PLD
| Parameter | Protein Precipitation (PPT) | Phospholipid Removal Plates (PLD) | Supported Liquid Extraction (SLE) |
| Principle | Solubility crash | Filtration + Lewis Acid/Base retention | Partitioning on diatomaceous earth |
| Phospholipid Removal | < 5% (Poor) | > 99% (Excellent) | > 95% (Very Good) |
| M1 Recovery | High but variable | High & Consistent | High & Consistent |
| Matrix Effect (ME%) | Often < 50% (Suppression) | Typically 90-110% | Typically 90-110% |
| Cost | Low | Moderate | Moderate |
Recommended Protocol: PLD Plate (e.g., Ostro, HybridSPE, ISOLUTE)
-
Load: Add 100 µL Plasma to the PLD plate well.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense or vortex (if plate allows) to ensure precipitation.
-
Elute: Apply vacuum. The filtrate is clean of proteins AND phospholipids.
-
Inject: Direct injection is often possible, or evaporate and reconstitute to concentrate.
Decision Logic for Sample Prep
Caption: Figure 2. Decision tree for upgrading sample preparation from PPT to PLD/SLE.
Module 3: Chromatographic Resolution
User Query: "My M1 peak tails and sometimes merges with a background interference. What column/mobile phase should I use?"
Scientist’s Response: Lapatinib and M1 are basic compounds (quinazoline core). In standard acidic mobile phases (0.1% Formic Acid), they are fully protonated, which can lead to secondary interactions with silanols on the column stationary phase, causing peak tailing.
The Optimization Strategy:
-
pH Adjustment: Increasing pH to ~4.5 (using Ammonium Formate) or even higher (if using hybrid columns) often improves peak shape for basics by suppressing silanol ionization.
-
Gradient Delay: Do not start the gradient immediately. Hold low organic (e.g., 10% B) for 0.5–1.0 min to wash salts to waste before M1 elutes.
Recommended LC Conditions:
-
Column: C18 with charged surface hybrid (CSH) or polar-embedded group (to prevent dewetting and improve shape).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).[2]
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).
-
Flow: 0.4 – 0.6 mL/min (UPLC).
Module 4: Internal Standard Strategy
User Query: "Can I use Erlotinib or Zileuton as an Internal Standard? They are structurally similar."
Scientist’s Response: For M1 analysis in patient samples, Analog Internal Standards are risky. Patient samples have high inter-individual variability in phospholipid content (diet, disease state). An analog IS (like Erlotinib) will not elute at the exact same time as M1. Therefore, if M1 is in a suppression zone but Erlotinib is not (or vice versa), your quantification will be wrong.
The Requirement: Stable Isotope Labeled (SIL) IS You must use Lapatinib-d3 or Lapatinib-d4 (or specifically labeled M1 if available/affordable).
-
Why: A SIL-IS has the exact same chemical properties and retention time as the analyte. Any matrix effect suppressing M1 will suppress the SIL-IS to the exact same extent. The ratio remains constant.
Quantification Accuracy Check:
| IS Type | Retention Time Match | Matrix Effect Correction | Recommended? |
| Analog (e.g., Erlotinib) | Approximate | Poor (Different elution zone) | NO |
| SIL-IS (Lapatinib-d3) | Exact | Perfect (Co-elutes) | YES |
References
-
Post-Column Infusion Methodology: Bonfiglio, R., et al.[3] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry, 1999.
-
Lapatinib Metabolism & M1 Structure: Castellino, S., et al. "Metabolism, excretion, and pharmacokinetics of lapatinib in humans." Drug Metabolism and Disposition, 2012.
-
Phospholipid Removal Efficacy: Chambers, E., et al.[4] "Systematic development of an HPLC-MS/MS method for the determination of phospholipid removal efficiency." Journal of Chromatography B, 2007.
-
Importance of SIL-IS in Lapatinib Analysis: Roche, S., et al. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma." Journal of Chromatography B, 2017. (Note: Contextual link to similar matrix effect studies in kinase inhibitors).
-
FDA Bioanalytical Method Validation Guidance: U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." 2018.
Sources
Optimizing ionization efficiency for Lapatinib M1 in mass spectrometry
Welcome to the technical support center for the bioanalysis of Lapatinib and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and scientific principles behind them. This guide is structured as a series of frequently asked questions that address common challenges encountered when developing robust mass spectrometry methods for Lapatinib M1.
Frequently Asked Questions (FAQs)
Q1: What is Lapatinib M1, and what makes its ionization in a mass spectrometer challenging?
Lapatinib is a dual tyrosine kinase inhibitor used in cancer therapy.[1][2] In the body, it is extensively metabolized, primarily by CYP3A4 and CYP3A5 enzymes, into various oxidation products.[1][3] The "M1" metabolite, along with others, is often the result of metabolic processes like N- and α-carbon oxidation.[4] For the purpose of this guide, we will consider M1 to be a representative oxidative metabolite, which often involves the addition of an oxygen atom (a +16 Da mass shift).
The primary challenges in ionizing Lapatinib M1 effectively stem from:
-
Physicochemical Properties: As a metabolite, M1 is typically more polar than the parent drug, Lapatinib. This increased polarity can influence its behavior in both the chromatography column and the ion source.
-
Low Concentration: Metabolites are often present at much lower concentrations than the parent drug in biological samples, demanding high sensitivity from the analytical method.[5]
-
Matrix Effects: Biological samples (plasma, urine, etc.) are incredibly complex. Co-eluting endogenous compounds like salts, lipids, and proteins can interfere with the ionization of M1, a phenomenon known as ion suppression, which reduces signal intensity and reproducibility.[6][7]
-
In-source Instability: The structural modifications in metabolites can sometimes create labile points in the molecule, making them susceptible to breaking apart within the ion source (in-source fragmentation) if conditions are not optimized, leading to a diminished precursor ion signal.
A summary of the key properties of the parent drug, Lapatinib, is provided below. The properties of M1 will be similar but with increased polarity.
| Property | Value / Description | Source |
| Chemical Formula | C29H26ClFN4O4S | [1] |
| Molecular Weight | 581.06 g/mol | [8] |
| Classification | 4-anilinoquinazoline derivative, dual tyrosine kinase inhibitor | [1][9] |
| Solubility | Slightly soluble in water, freely soluble in DMSO | [9] |
| Ionization | Contains basic amine groups amenable to positive electrospray ionization (ESI) | [8] |
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Lapatinib M1?
For Lapatinib and its polar metabolites like M1, Electrospray Ionization (ESI) is the recommended starting point and the most commonly used technique. [8][10]
Here’s the scientific rationale:
-
ESI is ideal for polar and ionizable molecules. [11][12] The metabolic process of oxidation typically increases the polarity of a molecule, making it an even better candidate for ESI than the parent drug. ESI works by creating a fine mist of charged droplets from the liquid mobile phase; as the solvent evaporates, the charge on the analyte increases until it is released as a gas-phase ion.[13]
-
APCI is better suited for less polar, more volatile, and thermally stable small molecules. [14][15] APCI involves vaporizing the sample in a heated tube before ionization by a corona discharge.[14] This heating step can cause degradation of thermally sensitive molecules, which can be a risk for certain metabolites.[14]
The following workflow outlines the decision-making process for selecting and optimizing the ionization source.
Caption: Workflow for ion source selection.
Q3: My signal for Lapatinib M1 is very low or non-existent. What are the first ESI parameters I should optimize?
When facing low signal intensity, a systematic optimization of the ion source parameters is the first crucial step.[16][17] These parameters control the efficiency of droplet formation, desolvation, and ion sampling. Always perform this optimization by infusing a standard solution of your analyte to get a stable signal.[11]
Here is a table of key ESI parameters and their functions, with recommended starting points for Lapatinib M1 analysis.
| Parameter | Function | Typical Starting Range | Optimization Strategy & Rationale |
| Spray Voltage (IS) | Applies high voltage to the capillary to create charged droplets. | +3.0 to +5.5 kV | Adjust in +/- 0.5 kV increments. Too low a voltage results in poor nebulization; too high can cause unstable spray (corona discharge), which actually reduces signal.[18] |
| Drying Gas Temp (TEM) | Heats nitrogen gas to evaporate solvent from the droplets. | 300 - 550 °C | A higher temperature aids desolvation, shrinking droplets faster to release ions.[13] However, excessively high temperatures can cause thermal degradation of the analyte.[17] |
| Drying Gas Flow (GS2) | Controls the flow rate of the heated nitrogen gas. | 8 - 15 L/min | Works with temperature to evaporate solvent. Higher flow rates can improve desolvation but may also physically blow ions away from the MS inlet if set too high. |
| Nebulizer Gas (GS1) | High-pressure gas that aids in forming a fine spray (nebulization). | 30 - 60 psi | Critical for stable spray formation. Optimize for the most stable and highest signal; settings are often dependent on the mobile phase flow rate. |
| Capillary Position | The physical position of the ESI needle relative to the MS inlet. | Vendor Specific | This is a critical but often overlooked parameter. More polar analytes may ionize better with the sprayer further away, allowing more time for desolvation.[18] |
Pro-Tip: When optimizing, don't just maximize the signal. Aim for a setting on a "plateau," where small fluctuations in the parameter do not cause a large drop in signal intensity. This ensures a more robust and reproducible method.[11]
Q4: How can I use the mobile phase to improve the ionization efficiency of Lapatinib M1?
Mobile phase composition is critical for ESI, as it directly influences the chemical environment in which ions are formed.
-
Use a Volatile Acidifier: For positive ion mode ESI, the goal is to promote the formation of protonated molecules, [M+H]⁺. Adding a small amount of a volatile acid to the mobile phase provides a source of protons.
-
Recommendation: Use 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases.[13][19] It is an excellent proton donor and is volatile, meaning it readily evaporates in the ESI source and is less likely to cause contamination.
-
Avoid: Non-volatile buffers like phosphate, as they will precipitate in the source, causing severe signal suppression and requiring frequent cleaning.[6] Strong ion-pairing agents like trifluoroacetic acid (TFA) can also suppress the ESI signal in positive ion mode by forming strong ion pairs that don't dissociate easily in the gas phase.[18]
-
-
Choose the Right Organic Solvent:
-
Acetonitrile and Methanol are the most common organic solvents for reversed-phase LC-MS.
-
Rationale: Solvents with lower surface tension (like acetonitrile and methanol) generally lead to more efficient droplet formation and desolvation in the ESI source.[18] While both work well, sometimes switching from one to the other can alter chromatographic selectivity enough to move M1 away from an interfering matrix component, indirectly improving its signal.[20]
-
Q5: I suspect ion suppression is impacting my M1 signal. How can I diagnose and solve this?
Ion suppression is a major cause of poor sensitivity and accuracy in bioanalytical LC-MS.[7] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[6][21]
This is the gold-standard method to identify regions of ion suppression in your chromatogram.
Protocol: Post-Column Infusion
-
Setup: Use a syringe pump to continuously deliver a standard solution of Lapatinib M1 at a low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-junction.
-
Acquisition: Set up the mass spectrometer to monitor the m/z of M1.
-
Injection: Inject a blank, extracted matrix sample (e.g., a plasma sample from an untreated subject that has been through your sample preparation procedure).
-
Analysis: Monitor the signal of the infused M1. A stable, flat baseline indicates no ion suppression. Any dips or drops in the baseline correspond to retention times where components from the matrix are eluting and suppressing the M1 signal.[20]
If the dip in the infusion chromatogram coincides with the retention time of your analyte, you have confirmed ion suppression. Here’s how to address it:
-
Improve Chromatographic Separation: The most effective solution is to adjust your LC method to move Lapatinib M1 away from the suppression zone.[20]
-
Change the gradient slope (make it shallower to increase separation).
-
Switch the organic solvent (e.g., from acetonitrile to methanol).
-
Try a different column chemistry (e.g., a PFP column instead of a C18).[10]
-
-
Enhance Sample Preparation: A cleaner sample will have fewer interfering components.
-
If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE). SPE can provide a much cleaner extract and significantly reduce matrix effects.[7]
-
-
Reduce Sample Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the system, though this may also reduce the analyte signal.[21]
The following diagram illustrates a troubleshooting workflow for ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Q6: What are the expected precursor and product ions for Lapatinib M1 for an MRM assay?
For a quantitative tandem mass spectrometry (MS/MS) assay using Multiple Reaction Monitoring (MRM), you need to define a precursor ion and at least one specific product ion.
-
Precursor Ion: The precursor ion for Lapatinib is the protonated molecule, [M+H]⁺, at m/z 581.1 .[8][10] Since M1 is an oxidative metabolite, it will have a mass shift of +16 Da (for the addition of one oxygen atom). Therefore, the expected precursor ion for M1 would be m/z 597.1 .
-
Product Ions: Product ions are generated by fragmenting the precursor ion in the collision cell. The fragmentation pattern of M1 is expected to be similar to that of Lapatinib, unless the metabolic modification occurred at a point that blocks a major fragmentation pathway.
-
A known, prominent product ion for Lapatinib is m/z 365 , resulting from the cleavage of the bond between the quinazoline core and the furan ring structure.[22] Another reported fragment is m/z 364 .[10]
-
For M1 (m/z 597.1), you should look for this same fragmentation, which would yield a product ion at m/z 365 (if the modification is on the other side of the molecule) or a shifted fragment if the modification is on the furan-containing side. A full scan product ion spectrum is necessary to confirm the most abundant and specific product ions for your particular M1 metabolite. It is highly probable that a fragment corresponding to the unmodified core structure will be present and intense.
-
Recommended MRM Transitions:
-
Lapatinib: 581.1 -> 365.1 (or 364.1)
-
Lapatinib M1: 597.1 -> 365.1 (start by looking for the common core fragment)
Always confirm the optimal collision energy for each transition to achieve the most intense product ion signal.[23]
References
-
Castellino, S., O'Mara, M., Koch, K., Borts, D. J., Bowers, G. D., & MacLauchlin, C. (2011). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition, 39(7), 1147-1158. Available at: [Link]
-
Zhang, T., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 12(5), 849-857. Available at: [Link]
-
Castellino, S., et al. (2011). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Reddy, B. P. (2024). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Deccan Journal of Pharmaceutical and Biological Research, 3(1), 1-16. Available at: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Sapcariu, S. C., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Proteome Research, 13(9), 4120-4129. Available at: [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS Analysis. LCGC Europe, 15(2), 96-100. Available at: [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 26(10). Available at: [Link]
-
Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 8-16. Available at: [Link]
-
Abbaci, N., et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Drug Metabolism & Toxicology, 9(3). Available at: [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem Compound Database. Available at: [Link]
-
LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lapatinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
S-Matrix Corporation. (2015). Optimization of Ionization Efficiency. Wiley Analytical Science. Available at: [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Available at: [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Available at: [Link]
-
Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Available at: [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]
-
Jończyk, J., et al. (2012). Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma. Acta Poloniae Pharmaceutica, 69(5), 843-850. Available at: [Link]
-
Wikipedia. (n.d.). Lapatinib. Available at: [Link]
-
ResearchGate. (n.d.). MRM mass transitions of (A) talazoparib (TZB) and (B) lapatinib (IS) showing fragmentation pattern. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Agilent Technologies. (2022). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Available at: [Link]
-
Lajeunesse, A., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 46(4), 383-390. Available at: [Link]
-
Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(15), 7903-7909. Available at: [Link]
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? Available at: [Link]
-
Gajjar, D. A., et al. (2007). Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 852(1-2), 175-182. Available at: [Link]
-
Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 922. Available at: [Link]
-
ResearchGate. (n.d.). Structure of lapatinib ditosylate monohydrate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of lapatinib and its two major metabolites. Available at: [Link]
-
ResearchGate. (n.d.). a Chemical structure of Lapatinib (LAP), N-Lapatinib (N-LAP) and... Available at: [Link]
- Google Patents. (n.d.). Method for determining content of impurities in lapatinib by using lc-ms/ms.
-
ResearchGate. (n.d.). Mass fragmentation pattern of adagrasib (A) and Lapatinib-d4 (B). Available at: [Link]
-
Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation pathway of M1. Available at: [Link]
-
Li, Y., et al. (2021). A Study of the Identification, Fragmentation Mode, and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]
Sources
- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lapatinib - Wikipedia [en.wikipedia.org]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. microsaic.com [microsaic.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. WO2016090730A1 - Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents [patents.google.com]
- 23. zefsci.com [zefsci.com]
Validation & Comparative
Comparative Metabolism of Lapatinib in Human vs. Animal Liver Microsomes
Executive Summary
Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2). While its clinical efficacy in metastatic breast cancer is well-established, its development was marked by significant inter-species variability in pharmacokinetics and a distinct hepatotoxicity profile linked to metabolic activation.[1]
This guide provides a technical comparison of Lapatinib metabolism in human versus preclinical species (Rat, Dog, Monkey). It focuses on the cytochrome P450 (CYP)-mediated bioactivation , intrinsic clearance (
Key Takeaways
-
Primary Enzyme: CYP3A4 is the dominant catalyst in humans (
), with CYP3A5 playing a minor role. -
Species Correlation: The Dog is the most metabolically relevant toxicological species to humans, sharing similar CYP3A substrate specificity, whereas Rats exhibit significantly higher intrinsic clearance.[2]
-
Bioactivation: O-dealkylation (to metabolite M1) is the rate-limiting step for the formation of a reactive quinoneimine intermediate, a known driver of idiosyncratic hepatotoxicity.
Metabolic Pathway & Bioactivation Mechanisms
Understanding the structural biotransformation of Lapatinib is prerequisite to interpreting microsomal stability data. The drug undergoes extensive metabolism, primarily yielding inactive metabolites, but specific pathways lead to reactive intermediates.[1]
The CYP3A4/5 Cascade
Lapatinib is metabolized via three primary oxidation routes:
-
O-dealkylation (Major): Removal of the fluorobenzyl group to form M1 (debenzylated lapatinib).
-
N-dealkylation: Cleavage at the amine linker to form M2 .
-
N-hydroxylation: Formation of M3 , which can dehydrate to a nitroso intermediate responsible for Mechanism-Based Inactivation (MBI) of CYP3A4.
Reactive Metabolite Formation
The O-dealkylated metabolite (M1) contains a p-hydroxyaniline moiety. This structure is susceptible to further oxidation by CYP3A4/5 to form a reactive quinoneimine (QI) . In a biological system, this electrophile is typically detoxified by Glutathione (GSH) conjugation. In vitro, without GSH supplementation, this intermediate can covalently bind to microsomal proteins, leading to time-dependent inhibition (TDI).
Figure 1: Metabolic bioactivation pathways of Lapatinib. The conversion of M1 to Quinoneimine is the critical toxicological pathway.
Comparative Kinetics: Human vs. Animal
When selecting a species for safety assessment or scaling pharmacokinetics (PK) to humans, the rate of metabolism (
Intrinsic Clearance ( ) Profile
Experimental data indicates that Lapatinib is a low-to-intermediate extraction drug . The hierarchy of microsomal stability (intrinsic clearance) is generally:
| Parameter | Human Liver Microsomes (HLM) | Dog Liver Microsomes (DLM) | Rat Liver Microsomes (RLM) |
| Primary CYP Isoform | CYP3A4 / CYP3A5 | CYP3A12 / CYP3A26 | CYP3A1 / CYP3A2 |
| 1.0x (Baseline) | ~1.2x (Comparable) | >3.0x (High Turnover) | |
| In Vivo | ~24 Hours | ~7.8 Hours | < 4 Hours |
| Metabolite Profile | M1 (Major), M2, M3 | M1 (Major), M2 | M1 (Major), M2 |
| Protein Binding | >99% | >99% | >99% |
Detailed Species Analysis
Human (The Gold Standard)
-
Enzyme Specificity: CYP3A4 is ~5-fold more efficient (
) at O-dealkylation than CYP3A5. -
Clinical Relevance: High inter-individual variability exists due to CYP3A polymorphisms. The formation of the quinoneimine is directly correlated with CYP3A4 activity.
Dog (Beagle)
-
Relevance: The dog is the preferred non-rodent species. Its CYP3A isoforms (CYP3A12/26) exhibit substrate recognition highly similar to human CYP3A4.
-
Kinetics: While elimination is faster than in humans (
7.8h vs 24h), the ratio of metabolites formed is the most consistent with human profiles.
Rat (Sprague-Dawley)
-
Relevance: Useful for general toxicology but tends to over-predict clearance.
-
Kinetics: Rat CYP3A enzymes have a higher specific activity for Lapatinib, leading to rapid depletion in microsomal incubations. This can mask the formation of minor metabolites if incubation times are not strictly optimized.
Experimental Protocol: Microsomal Stability & Reactive Metabolite Trapping
To generate reproducible
Reagents & Preparation[3][4][5][6]
-
Microsomes: Pooled Liver Microsomes (Human, Rat, Dog) at 20 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Trapping Agent: L-Glutathione (GSH), reduced form (5 mM final concentration).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Lapatinib-d4 or Propranolol).
Step-by-Step Workflow
-
Pre-Incubation (Thermostating):
-
Thaw microsomes on ice.
-
Prepare a master mix: Buffer + Microsomes (0.5 mg/mL final) + GSH (5 mM).
-
Aliquot 180 µL into 96-well plates or microcentrifuge tubes.
-
Add 2 µL of Lapatinib stock (100 µM in DMSO) for a final substrate concentration of 1 µM.
-
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 20 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Control: Add Buffer instead of NADPH for the "No-Cofactor" control (assesses chemical stability).
-
-
Sampling (Time Course):
-
Sample at
minutes. -
Critical: For Rat microsomes, include earlier time points (2, 5, 10 min) due to faster clearance.
-
-
Quenching:
-
Transfer 50 µL of reaction mixture into 150 µL of Stop Solution (Ice-cold ACN).
-
Vortex vigorously for 1 minute.
-
-
Processing:
-
Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
Figure 2: Workflow for Lapatinib microsomal stability and GSH trapping assay.
Technical Interpretation of Results
Intrinsic Clearance Calculation
Plot the natural log (ln) of the remaining Lapatinib peak area vs. time. The slope of the linear regression (
-
Interpretation: A
in Rat microsomes suggests high extraction, predicting low oral bioavailability in that species. In Humans, Lapatinib typically shows , consistent with its higher bioavailability and longer half-life.
Reactive Metabolite Screening
In the LC-MS/MS data, monitor for the GSH adduct .
-
Parent Mass:
-
M1 (O-dealkylated):
-
Quinoneimine-GSH Adduct: Look for a mass shift of
(GSH) relative to the quinoneimine (M1 - 2H).-
Target
(M1 + GSH - 2H).
-
Safety Implication: If the GSH adduct is observed in Human and Dog microsomes but significantly less in Rat, the Rat model may under-predict the hepatotoxic potential for humans. However, for Lapatinib, the formation is generally conserved, validating the dog as a toxicological model.
References
-
Castellino, S., et al. (2012). Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. Drug Metabolism and Disposition, 40(1), 139-150.
-
Teng, W. C., et al. (2010). Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib. Molecular Pharmacology, 78(4), 693-703.
-
Hudachek, S. F., & Gustafson, D. L. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans.[3][4] Journal of Pharmacokinetics and Pharmacodynamics, 40(2), 157-176.[3]
-
Takakusa, H., et al. (2011). Metabolic intermediate complex formation of human cytochrome P450 3A4 by lapatinib. Drug Metabolism and Disposition, 39(6), 1022-1030.
-
FDA Center for Drug Evaluation and Research. (2007). Pharmacology/Toxicology Review and Evaluation: NDA 22-059 (Tykerb).[5]
Sources
- 1. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Lapatinib Metabolite M1 (O-debenzylated Lapatinib)
Executive Summary
Objective: To establish a zero-tolerance contamination protocol for the handling and disposal of Lapatinib and its pharmacologically active metabolite, M1 (O-debenzylated lapatinib).
Critical Advisory: While Lapatinib (Tykerb/Tyverb) is a known tyrosine kinase inhibitor (TKI), its primary metabolite M1 presents a distinct hazard profile. M1 is formed via CYP3A4/5-mediated O-dealkylation and can further oxidize into a reactive quinone imine intermediate .[1][2] This intermediate is implicated in idiosyncratic hepatotoxicity and mechanism-based inactivation of CYP enzymes.[2] Therefore, M1 must be handled with higher containment precautions than standard non-cytotoxic laboratory reagents.
Part 1: Chemical Identity & Hazard Profiling[3]
Before disposal, operators must understand the specific stability and reactivity of the waste product to prevent environmental leaching or accidental exposure.
| Parameter | Specification |
| Parent Compound | Lapatinib Ditosylate (GW572016) |
| Target Metabolite (M1) | O-debenzylated Lapatinib (GW690006) |
| Metabolic Pathway | CYP3A4/5 mediated O-dealkylation |
| Toxicological Risk | High. M1 can form electrophilic quinone imines that covalently bind to hepatic proteins (Haptenization).[1] |
| Environmental Fate | Persistent in aquatic environments; highly toxic to aquatic life. |
| RCRA Classification (USA) | Not explicitly listed (P/U list), but must be managed as Hazardous Waste due to toxicity characteristics. |
Visualizing the Hazard: Metabolic Activation Pathway
The following diagram illustrates why M1 is not "inert" waste. It is a precursor to reactive species that cause cellular damage.
Caption: Figure 1.[1][2] Metabolic activation of Lapatinib to Metabolite M1 and subsequent conversion to toxic quinone imine species.
Part 2: Containment & Pre-Disposal Handling[5]
Principle: Treat M1 as a potent cytotoxic agent. Standard "Universal Precautions" are insufficient.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or PAPR | M1 is often handled as a lyophilized powder; inhalation of particulates is the primary exposure route. |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min) | Prevents permeation. Change outer gloves every 30 minutes or immediately upon splash. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) | Disposable, low-linting, non-absorbent material required. |
| Ocular | Chemical Safety Goggles | Side shields are insufficient for liquid/solution handling. |
Engineering Controls
-
Primary Barrier: All weighing and solvation of M1 standards must occur inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.
-
Static Control: Use an ionizing fan during weighing to prevent electrostatic dispersion of the powder.
Part 3: Waste Segregation & Disposal Workflow
Core Directive: Never dispose of Lapatinib M1 in sink drains or regular trash. It requires high-temperature destruction.
Classification of Waste Streams
-
Trace Waste (<3% by weight): Items potentially contaminated (gloves, pipette tips, empty vials).
-
Bulk Waste (>3% by weight): Stock solutions, expired powder, spill cleanup materials.
Operational Protocol: The Disposal Decision Tree
Caption: Figure 2. Decision logic for segregating Lapatinib M1 waste streams based on concentration and physical state.
Step-by-Step Disposal Instructions
A. Liquid Waste (HPLC Eluents, Cell Culture Media)
-
Do not dilute. Collect all liquid waste containing M1 in a dedicated High-Density Polyethylene (HDPE) carboy.
-
Labeling: Label clearly as "HAZARDOUS WASTE - CYTOTOXIC - LAPATINIB METABOLITE."
-
Segregation: Do not mix with oxidative wastes (e.g., bleach) as this may induce the formation of the reactive quinone imine ex vivo.
-
Disposal: Hand over to EHS for incineration .
B. Solid Waste (Powders, Contaminated Sharps)
-
Primary Container: Place waste in a rigid, puncture-proof container (Yellow for trace, Black for bulk).
-
Sealing: Lid must be sealed with tamper-evident tape prior to removal from the BSC.
Part 4: Emergency Spill Response (Self-Validating Protocol)
In the event of a spill, follow the "C-I-C" (Contain - Inactivate - Clean) protocol.
-
CONTAIN (Immediate Action):
-
Alert nearby personnel.
-
Place an absorbent pad (plastic side up) over the spill to prevent aerosolization.
-
Don full PPE (double gloves, N95, gown).
-
-
INACTIVATE (Chemical Deactivation):
-
Note: Strong oxidizers (bleach) are generally discouraged for TKIs as they may generate toxic byproducts.
-
Protocol: Apply a surfactant-based detergent (e.g., 1% Alconox or Surface Safe®) to lift the lipophilic molecule from the surface.
-
Follow with a water rinse, then a 70% Isopropanol rinse to remove residue.
-
-
CLEAN (Verification):
-
Dispose of all cleanup materials as Bulk Hazardous Waste (Black Bin).
-
Validation: If the spill exceeded 100mg, perform a UV-surface swab test (detection at 254 nm) to verify decontamination.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[3][4] Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[5][6] OSHA Safety and Health Topics.[5][6][7] [Link]
-
Teng, W. C., et al. (2010).[1] Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[2] Molecular Pharmacology, 78(4), 693–703. [Link]
-
Castellino, S., et al. (2012).[1] Metabolism, excretion, and mass balance of the tyrosine kinase inhibitor lapatinib in humans.[8] Drug Metabolism and Disposition, 40(3), 539-549. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. cdc.gov [cdc.gov]
- 6. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
